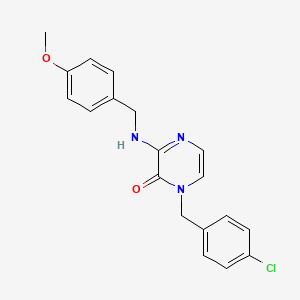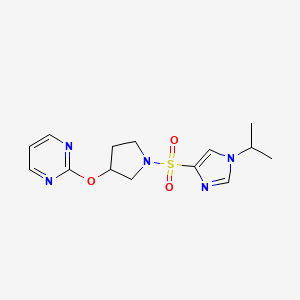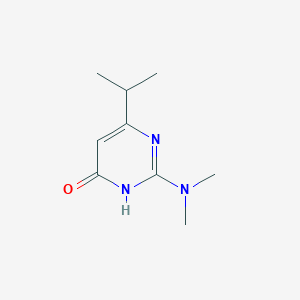
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one is a pyrazinone derivative that has been synthesized for its potential use in scientific research. This compound has shown promise in its ability to interact with various biological systems, making it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
Molecular and Electronic Analysis
Research on heterocyclic compounds similar to "1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one" has focused on their molecular, electronic, and spectroscopic analysis. These studies include the examination of geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through experimental and theoretical (DFT) methods. Such analyses help understand the chemical and physical behaviors of these compounds, which is crucial for various applications, including material science and pharmaceutical research (Beytur & Avinca, 2021).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and tested for their antimicrobial activities. For example, studies on pyran derivatives have shown promising antimicrobial properties, which could be relevant for developing new antimicrobial agents. These studies involve the synthesis of the compounds, structural assertion through spectral data and X-ray diffraction, and the evaluation of their antimicrobial effectiveness (Okasha et al., 2022).
Cytotoxicity and Anticancer Potential
Some derivatives have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents, contributing to the development of novel therapeutic options (Hassan et al., 2014).
Tuberculostatic Activity
Research on pyrazine derivatives, including their synthesis and evaluation for tuberculostatic activity, has been conducted. These studies explore the potential of such compounds in treating tuberculosis by examining their in vitro activity against the tuberculosis bacterium (Wisterowicz et al., 1989).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-17-8-4-14(5-9-17)12-22-18-19(24)23(11-10-21-18)13-15-2-6-16(20)7-3-15/h2-11H,12-13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCISXHWOWSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)
![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)


![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)


![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)

